Technical Guide: Synthesis of 4-(Azepan-2-ylmethyl)morpholine
Technical Guide: Synthesis of 4-(Azepan-2-ylmethyl)morpholine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a proposed synthetic route for 4-(Azepan-2-ylmethyl)morpholine, a novel heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The document details a multi-step synthesis beginning from commercially available starting materials, including comprehensive experimental protocols, tabulated quantitative data, and logical workflow visualizations. The described methodology offers a practical approach for the preparation of this and structurally related compounds for further investigation.
Introduction
The morpholine and azepane ring systems are prevalent scaffolds in a multitude of biologically active compounds and approved pharmaceuticals. The unique physicochemical properties conferred by these heterocycles, such as improved aqueous solubility and metabolic stability, make them attractive moieties in the design of new therapeutic agents. The title compound, 4-(Azepan-2-ylmethyl)morpholine, combines these two important pharmacophores, presenting a novel three-dimensional structure that is of significant interest for exploring new chemical space in drug discovery programs. This guide outlines a robust and reproducible synthetic pathway to access this compound, providing a foundation for its further study and derivatization.
Proposed Synthetic Pathway
A reliable multi-step synthesis of 4-(Azepan-2-ylmethyl)morpholine is proposed, commencing with the protection of the azepane nitrogen, followed by amide coupling with morpholine, and concluding with the reduction of the amide to the target amine. This pathway is designed to be efficient and scalable, utilizing well-established chemical transformations.
Logical Workflow for the Synthesis
The overall synthetic strategy is depicted in the following workflow diagram.
Caption: Proposed multi-step synthesis of 4-(Azepan-2-ylmethyl)morpholine.
Experimental Protocols
This section provides detailed experimental procedures for each step of the proposed synthesis.
Step 1: Synthesis of tert-butyl 2-oxoazepane-1-carboxylate
-
Reaction: To a solution of azepan-2-one (1.0 eq) in anhydrous dichloromethane (DCM, 0.5 M) is added di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and 4-(dimethylamino)pyridine (DMAP, 0.1 eq).
-
Conditions: The reaction mixture is stirred at room temperature for 12 hours.
-
Work-up and Purification: The reaction is quenched with water and the organic layer is separated. The aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the title compound.
Step 2: Synthesis of 1-(tert-butoxycarbonyl)azepane-2-carboxylic acid
-
Reaction: To a solution of tert-butyl 2-oxoazepane-1-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1, 0.2 M) is added lithium hydroxide monohydrate (LiOH·H₂O, 2.0 eq).
-
Conditions: The reaction mixture is stirred at 50 °C for 6 hours.
-
Work-up and Purification: The reaction mixture is cooled to 0 °C and acidified to pH 3 with 1 M HCl. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the carboxylic acid, which is often used in the next step without further purification.
Step 3: Synthesis of tert-butyl 2-(morpholine-4-carbonyl)azepane-1-carboxylate
-
Reaction: To a solution of 1-(tert-butoxycarbonyl)azepane-2-carboxylic acid (1.0 eq) in anhydrous DCM (0.3 M) at 0 °C is added morpholine (1.1 eq), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq), and 1-hydroxybenzotriazole (HOBt, 1.2 eq).
-
Conditions: The reaction mixture is allowed to warm to room temperature and stirred for 16 hours.
-
Work-up and Purification: The reaction is diluted with DCM and washed sequentially with saturated aqueous sodium bicarbonate and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by flash chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to give the desired amide.
Step 4: Synthesis of tert-butyl 2-(morpholinomethyl)azepane-1-carboxylate
-
Reaction: To a stirred suspension of lithium aluminum hydride (LiAlH₄, 2.0 eq) in anhydrous THF (0.5 M) at 0 °C is added a solution of tert-butyl 2-(morpholine-4-carbonyl)azepane-1-carboxylate (1.0 eq) in anhydrous THF dropwise.
-
Conditions: The reaction mixture is then heated to reflux for 4 hours.
-
Work-up and Purification: The reaction is cooled to 0 °C and quenched by the sequential dropwise addition of water, 15% aqueous NaOH, and water. The resulting precipitate is filtered off and washed with THF. The filtrate is concentrated under reduced pressure to yield the crude product, which can be purified by column chromatography if necessary.
Step 5: Synthesis of 4-(Azepan-2-ylmethyl)morpholine
-
Reaction: To a solution of tert-butyl 2-(morpholinomethyl)azepane-1-carboxylate (1.0 eq) in DCM (0.2 M) at 0 °C is added trifluoroacetic acid (TFA, 10 eq).
-
Conditions: The reaction mixture is stirred at room temperature for 2 hours.
-
Work-up and Purification: The solvent is removed under reduced pressure. The residue is dissolved in water and the pH is adjusted to >10 with 2 M NaOH. The aqueous layer is extracted with DCM. The combined organic layers are dried over anhydrous sodium sulfate and concentrated to give the final product, 4-(Azepan-2-ylmethyl)morpholine. Further purification can be achieved by distillation under reduced pressure or by salt formation and recrystallization.
Quantitative Data Summary
The following table summarizes the expected yields and key analytical data for the intermediates and the final product.
| Compound | Step | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) | Appearance |
| tert-butyl 2-oxoazepane-1-carboxylate | 1 | C₁₁H₁₉NO₃ | 213.27 | 85-95 | Colorless oil |
| 1-(tert-butoxycarbonyl)azepane-2-carboxylic acid | 2 | C₁₁H₁₉NO₄ | 231.28 | 90-98 | White solid |
| tert-butyl 2-(morpholine-4-carbonyl)azepane-1-carboxylate | 3 | C₁₅H₂₈N₂O₄ | 300.39 | 75-85 | Viscous oil or low-melting solid |
| tert-butyl 2-(morpholinomethyl)azepane-1-carboxylate | 4 | C₁₅H₃₀N₂O₃ | 286.41 | 80-90 | Colorless oil |
| 4-(Azepan-2-ylmethyl)morpholine | 5 | C₁₁H₂₂N₂O | 198.31 | 85-95 | Colorless to pale yellow oil |
Product Characterization Workflow
A standard workflow for the characterization of the final product and key intermediates is outlined below.
Caption: Standard workflow for purification and characterization.
Conclusion
This technical guide presents a detailed and practical synthetic route for the preparation of 4-(Azepan-2-ylmethyl)morpholine. The proposed multi-step synthesis is based on well-established and reliable chemical transformations, ensuring high yields and purity of the final product. The provided experimental protocols and characterization workflows offer a solid foundation for researchers in the fields of organic synthesis and medicinal chemistry to access this novel compound for further biological evaluation and as a scaffold for the development of new chemical entities.
